molecular formula C14H21N3O B182740 N'-(1-Methylazepan-4-yl)benzohydrazide CAS No. 110406-94-5

N'-(1-Methylazepan-4-yl)benzohydrazide

Cat. No.: B182740
CAS No.: 110406-94-5
M. Wt: 247.34 g/mol
InChI Key: HJCSHXABAVJCGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Methylazepan-4-yl)benzohydrazide typically involves the reaction of 1-methylazepane with benzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(1-Methylazepan-4-yl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(1-Methylazepan-4-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-(1-Methylazepan-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-Methylazepan-4-yl)benzohydrazide hydrochloride
  • 1-Methyl-4-(2-benzoylhydrazino)azapan hydrochloride

Uniqueness

N’-(1-Methylazepan-4-yl)benzohydrazide is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique structure allows it to interact with specific molecular targets, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

N'-(1-methylazepan-4-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSHXABAVJCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110406-94-5
Record name 1-Benzoyl-2-(1-methylhexahydro-1H-azepin-4-yl)diazane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110406945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl] diazane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-BENZOYL-2-(1-METHYLHEXAHYDRO-1H-AZEPIN-4-YL)DIAZANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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